2-Isopropyloxazolo[4,5-b]pyridine

IMPDH2 Kinase inhibition Immunosuppression

Researchers requiring precise modulation of guanine nucleotide biosynthesis often face potency cliffs with clinical IMPDH inhibitors. 2-Isopropyloxazolo[4,5-b]pyridine (CAS 104711-72-0) offers graded inhibition (Ki ≈ 240-440 nM), enabling dissection of concentration-dependent effects on T-cell activation and cancer metabolism without immediate cytotoxicity. Key supply attributes: - Validated scaffold for antimicrobial lead optimization & fragment-based discovery. - Consistent analytical purity across production batches. - Secure global logistics with full TSCA/REACH compliance documentation.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 104711-72-0
Cat. No. B024579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyloxazolo[4,5-b]pyridine
CAS104711-72-0
SynonymsOxazolo[4,5-b]pyridine, 2-(1-methylethyl)- (9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(O1)C=CC=N2
InChIInChI=1S/C9H10N2O/c1-6(2)9-11-8-7(12-9)4-3-5-10-8/h3-6H,1-2H3
InChIKeyNNOFOEIKLFCVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyloxazolo[4,5-b]pyridine – Core Properties & Research Context


2-Isopropyloxazolo[4,5-b]pyridine (C₉H₁₀N₂O, MW 162.19 g/mol) is a heterocyclic compound belonging to the oxazolo[4,5-b]pyridine class, featuring a 2‑isopropyl substituent [1]. This fused bicyclic scaffold comprises an oxazole ring annulated to a pyridine moiety, endowing it with unique electronic and steric characteristics that differentiate it from simpler monocyclic heterocycles [2]. The compound is primarily employed as a research tool in biochemical and pharmacological investigations, with documented activity against enzymes such as inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) and platelet 12‑lipoxygenase, as well as exploratory antimicrobial and cytotoxic assessments [1][3][4]. Its physicochemical profile (XLogP = 2.2, TPSA = 38.9 Ų) supports favorable membrane permeability and oral bioavailability, making it a valuable scaffold for lead optimization campaigns [5].

IMPDH2 pathway probe – moderate-affinity tool for nucleotide metabolism studies
12‑LOX assay context – supports arachidonic acid pathway research
Antimicrobial screening scaffold – 2‑substituted oxazolo[4,5‑b]pyridine class SAR
Lead optimization research – favorable computed permeability and drug‑likeness parameters

2-Isopropyloxazolo[4,5-b]pyridine – Why Analogs Cannot Be Substituted


The oxazolo[4,5‑b]pyridine scaffold is exquisitely sensitive to substituent modifications at the 2‑position, a finding repeatedly corroborated by structure–activity relationship (SAR) investigations [1][2]. Even minor alterations—such as replacing an isopropyl group with a methyl, phenyl, or trifluoromethyl moiety—can profoundly shift target selectivity, potency, and physicochemical properties [1]. For example, 2‑(4‑trifluoromethoxyphenyl)oxazolo[4,5‑b]pyridine exhibits a minimum inhibitory concentration (MIC) of 8 µg mL⁻¹ against Pseudomonas aeruginosa, whereas the 2‑phenyl analog displays markedly different antibacterial behavior [1]. Similarly, the 2‑isopropyl derivative demonstrates measurable inhibition of IMPDH2 (Ki ≈ 240–440 nM) and platelet 12‑lipoxygenase, activities that are not universally shared by other 2‑substituted variants [3][4]. Consequently, generic substitution within this class is scientifically unsound; each derivative must be evaluated on its own quantitative merit.

2‑Substituent
This compound
Isopropyl (branched alkyl) – unique lipophilic/steric profile (XLogP 2.2)
Phenyl / CF₃‑phenyl analogs
Shifted target selectivity and antimicrobial MIC values; SAR does not transfer
Enzyme targets
This compound
Reported IMPDH2 and 12‑LOX engagement; moderate affinity
Unsubstituted or methyl analog
IMPDH2/12‑LOX activity not assumed; target profile may differ significantly
Class‑level SAR indicates that even minor 2‑position changes can alter target engagement and antibacterial spectrum. Direct substitution without experimental validation is not recommended.

2-Isopropyloxazolo[4,5-b]pyridine – Quantitative Comparator Analysis


IMPDH2 Inhibition vs. Mycophenolic Acid

2‑Isopropyloxazolo[4,5‑b]pyridine inhibits inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM, depending on substrate conditions [1]. In contrast, the gold‑standard IMPDH inhibitor mycophenolic acid displays substantially higher potency, with reported Ki values of 11 nM (IMPDH type I) and 6 nM (IMPDH type II) . This quantitative difference—approximately 22‑ to 40‑fold—positions the compound as a moderately active IMPDH2 ligand suitable for exploratory research where potent immunosuppression is not required or where a weaker tool compound is preferred for mechanistic studies.

IMPDH2 Inhibition
Cross‑study comparable
Target: Ki 240–440 nM (substrate‑dependent) Comparator (mycophenolic acid): Ki 6–11 nM ~22‑ to 40‑fold weaker affinity
Supports use as a moderate‑affinity IMPDH2 probe for dose‑response profiling.
In vitro enzymatic assay; Ki under varied IMP/NAD⁺ conditions.
IMPDH2 Kinase inhibition Immunosuppression

Platelet 12‑Lipoxygenase Inhibition Activity

In a cell‑free enzymatic assay, 2‑isopropyloxazolo[4,5‑b]pyridine was evaluated for inhibition of platelet 12‑lipoxygenase at a single concentration of 30 µM, demonstrating measurable activity [1]. For context, the selective 12‑LOX inhibitor ML355 exhibits an IC₅₀ of 0.34 µM (340 nM) in the same assay system [2]. While the exact IC₅₀ of the target compound is not reported, its activity at 30 µM indicates a lower intrinsic potency relative to ML355. This provides a quantitative benchmark: the compound requires a concentration ~88‑fold higher than the IC₅₀ of ML355 to elicit comparable inhibition, positioning it as a weaker 12‑LOX ligand that may serve as a control or as a starting point for SAR optimization.

12‑LOX Activity
Cross‑study comparable
Target: activity at 30 µM (single point) Comparator (ML355): IC₅₀ 0.34 µM ~88‑fold higher concentration required
Indicates weaker 12‑LOX engagement; suitable as a control or SAR starting point.
Cell‑free enzymatic assay; exact IC₅₀ not reported.
Lipoxygenase Inflammation Enzyme inhibition

Antimicrobial Activity from 2‑Substituted SAR

A systematic SAR study of 2‑(substituted)oxazolo[4,5‑b]pyridines revealed that subtle changes at the 2‑position dramatically alter antibacterial potency [1]. In this investigation, compounds P5 (2‑(4‑methoxyphenyl)), P6 (2‑(4‑trifluoromethylphenyl)), and P7 (2‑(4‑trifluoromethoxyphenyl)) exhibited MIC values of 16 µg mL⁻¹, 16 µg mL⁻¹, and 8 µg mL⁻¹ against Pseudomonas aeruginosa, respectively [1]. Notably, P7 outperformed the clinical standard gentamicin (MIC > 16 µg mL⁻¹) against this pathogen, while P5 and P6 matched gentamicin activity [1]. Additionally, P6 and P7 displayed MICs of 16 µg mL⁻¹ against Escherichia coli and Enterococcus faecalis isolates, exceeding the efficacy of ampicillin [1]. Although 2‑isopropyloxazolo[4,5‑b]pyridine was not directly tested in this panel, the class‑level inference is strong: the isopropyl substituent imparts a unique lipophilic/steric profile (XLogP = 2.2) that may yield antimicrobial activity distinct from both phenyl‑based analogs and unsubstituted oxazolo[4,5‑b]pyridine.

Antimicrobial Activity
Class‑level inference
Not directly tested; inferred from 2‑substituted SAR. Reference: 2‑(4‑trifluoromethoxyphenyl) analog MIC 8 µg/mL vs. P. aeruginosa
Supports antimicrobial screening context; isopropyl may offer distinct steric/electronic profile.
Microdilution assay on clinical isolates; data to verify for this specific compound.
Antibacterial Drug-resistant isolates SAR

Lipophilicity and Permeability Profile

The computed XLogP of 2‑isopropyloxazolo[4,5‑b]pyridine is 2.2, accompanied by a topological polar surface area (TPSA) of 38.9 Ų and a molecular weight of 162.19 g mol⁻¹ [1]. These values adhere to Lipinski's Rule of Five (MW < 500, logP < 5, H‑bond donors ≤ 5, H‑bond acceptors ≤ 10) and the more restrictive Veber rule (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [2]. In comparison, the unsubstituted oxazolo[4,5‑b]pyridine core (CAS 273‑97‑2) exhibits an XLogP of approximately 1.2, while 2‑phenyloxazolo[4,5‑b]pyridine has an estimated XLogP of ~2.8 [3]. The isopropyl derivative thus occupies a middle ground in lipophilicity, potentially offering balanced membrane permeability and aqueous solubility relative to more hydrophobic or more polar analogs. This intermediate profile is advantageous for lead optimization, as it reduces the risk of poor oral bioavailability (extreme logP) or excessive metabolic clearance (high hydrophilicity).

Lipophilicity
Computed property
XLogP = 2.2
vs. unsubstituted: XLogP ~1.2; 2‑phenyl: ~2.8
Falls within favorable oral bioavailability range; differentiates from more polar or more lipophilic analogs.
Calculated (XLogP3‑AA); TPSA 38.9 Ų, MW 162.19.
ADME LogP Drug-likeness

2-Isopropyloxazolo[4,5-b]pyridine – Research & Industrial Applications


IMPDH2 Probe for Nucleotide Metabolism

Given its moderate affinity for IMPDH2 (Ki ≈ 240–440 nM), 2‑isopropyloxazolo[4,5‑b]pyridine is well‑suited as a non‑cytotoxic tool compound to interrogate the role of guanine nucleotide depletion in cellular signaling and proliferation [1]. Unlike potent immunosuppressants such as mycophenolic acid (Ki = 6–11 nM), this compound permits graded inhibition of IMPDH2, enabling researchers to dissect concentration‑dependent effects on T‑cell activation, cancer cell metabolism, and antiviral host defense pathways .

12‑Lipoxygenase Profiling in Inflammatory Pathways

The compound’s demonstrated inhibition of platelet 12‑lipoxygenase at 30 µM supports its use as a chemical probe for studying arachidonic acid metabolism and inflammation [2]. While less potent than ML355 (IC₅₀ = 0.34 µM), it may exhibit a distinct selectivity window or serve as a control in assays where strong 12‑LOX blockade is undesirable, such as when examining compensatory activation of 5‑LOX or COX pathways [3].

Antimicrobial Lead Discovery

Based on class‑level SAR demonstrating that 2‑substituted oxazolo[4,5‑b]pyridines can achieve MIC values (8–16 µg mL⁻¹) that match or surpass clinical antibiotics like gentamicin and ampicillin, the isopropyl derivative is a promising scaffold for antimicrobial lead optimization [4]. Its intermediate lipophilicity (XLogP = 2.2) and compliance with drug‑likeness filters support further exploration against drug‑resistant Gram‑positive and Gram‑negative pathogens [5].

Fragment-Based Drug Design

With a molecular weight of only 162 g mol⁻¹ and favorable physicochemical properties (TPSA = 38.9 Ų, rotatable bonds = 1), 2‑isopropyloxazolo[4,5‑b]pyridine qualifies as a high‑quality fragment for fragment‑based drug discovery [5][6]. Its demonstrated engagement with multiple protein targets (IMPDH2, 12‑LOX) and potential for further functionalization make it an attractive starting point for growing or merging strategies in medicinal chemistry programs.

Application
Selection Property
Validation Focus
IMPDH2 nucleotide metabolism studies
Moderate‑affinity IMPDH2 probe
Dose‑response and selectivity profiling against mycophenolic acid
12‑LOX pathway research
12‑LOX engagement context
Pathway selectivity review; control for strong LOX blockade
Antimicrobial screening
2‑substituent SAR profile
MIC endpoint screening against drug‑resistant isolates
Fragment‑based drug design
Low MW, favorable TPSA, rule‑of‑five compliant
Fragment growing/merging strategies; multi‑target engagement potential

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